3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(4-Ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted at positions 3 and 3. The 3-position is occupied by a 4-ethoxyphenyl group, which introduces electron-donating character via the ethoxy (-OCH₂CH₃) substituent.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-2-22-12-7-5-11(6-8-12)16-18-17(24-21-16)14-10-13(19-20-14)15-4-3-9-23-15/h3-10H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWXSQWPTQGZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole ring.
Oxadiazole Ring Formation: The pyrazole intermediate is then reacted with a nitrile oxide, generated in situ from a hydroxamic acid derivative, to form the 1,2,4-oxadiazole ring.
Furan and Ethoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit promising anticancer properties. The oxadiazole moiety is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Case studies have demonstrated that derivatives of oxadiazole can effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo.
Table 1: Summary of Anticancer Studies
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies indicate that the presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3-benzyl derivative | E. coli | 10 µg/mL | |
| Quinazoline derivative | S. aureus | 5 µg/mL |
Materials Science
Polymer Chemistry
In materials science, the incorporation of 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound's unique structure allows it to act as a cross-linking agent in polymer synthesis.
Case Study: Polymer Blends
A recent study investigated the use of this compound in polyvinyl chloride (PVC) blends. The addition of the compound improved the thermal degradation temperature by approximately 30°C compared to unmodified PVC.
Biological Research
Cell Signaling Pathways
The compound has been studied for its role in modulating various cell signaling pathways. Its ability to interact with specific receptors and enzymes makes it a valuable tool for investigating cellular processes such as apoptosis and inflammation.
Table 3: Biological Activity Overview
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogous 1,2,4-oxadiazoles:
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group in the target compound likely results in moderate logP (~3–4), balancing solubility and permeability. In contrast, 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has a higher logP (4.7) due to its nitro and phenylethyl groups .
- Crystallography : Isostructural analogs (e.g., ) exhibit planar conformations with halogen substituents (Cl, F) influencing crystal packing. The target compound’s ethoxy group may disrupt planarity, reducing crystallinity but improving solubility .
Biological Activity
3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features an oxadiazole ring linked to a pyrazole and a furan moiety. The ethoxy group enhances solubility and may influence pharmacological properties, making it a candidate for various biological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for tumor growth and proliferation. For instance, it targets thymidylate synthase and HDAC, which are pivotal in cancer biology .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities with specific targets, suggesting that structural modifications could enhance its efficacy .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | Chlorine substituent on phenyl group | Enhanced reactivity due to electron-withdrawing effect |
| 3-(4-methoxyphenyl)-5-[3-(furan-2-y)-1H-pyrazol]-1,2,4-oxadiazole | Methoxy substituent on phenyl group | Increased solubility and potential bioactivity |
| 3-(4-nitrophenyl)-5-[3-(furan-2-y)-1H-pyrazol]-1,2,4 oxadiazole | Nitro group on phenyl ring | Stronger electron-withdrawing effects influencing reactivity |
The presence of the ethoxy group in 3-(4-ethoxyphenyl)-5-[3-(furan-2-y)-1H-pyrazol]-1,2,4 oxadiazole is particularly noteworthy as it may enhance electronic distribution within the molecule.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Studies : In vitro evaluations demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects comparable to established chemotherapeutic agents. For example, certain derivatives showed IC50 values lower than 20 µM against cancer cell lines like MCF-7 .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that the compound could inhibit the growth of several bacterial strains effectively .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify key signals:
- Oxadiazole C=O at ~165–170 ppm (¹³C).
- Furan protons as doublets at δ 6.3–7.4 ppm (¹H) .
- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₈H₁₅N₃O₃: 329.1134 (M+H⁺); deviations >5 ppm suggest impurities .
- FTIR : Oxadiazole ring vibrations at 1600–1650 cm⁻¹ and furan C-O-C stretch at 1010–1050 cm⁻¹ .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Q. Basic Research Focus
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase IX (CA-IX) or HDACs .
Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
How does the furan-2-yl group influence the compound’s electronic properties and bioactivity?
Q. Advanced Research Focus
- Electronic Effects : Furan’s electron-rich π-system enhances oxadiazole’s electrophilicity, improving binding to enzyme active sites (e.g., CA-IX) .
- Bioactivity Correlation : Replace furan with thiophene or phenyl to assess SAR. Furan derivatives show 2–3x higher antimicrobial activity than phenyl analogs .
Experimental Approach : DFT calculations (e.g., HOMO-LUMO gaps) and comparative bioassays .
What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Q. Advanced Research Focus
- Source Analysis : Check cell line variability (e.g., HeLa vs. HepG2 metabolic rates) .
- Assay Conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .
- Structural Verification : Reconfirm compound purity via HPLC-MS; impurities <1% required .
How can molecular docking predict binding modes with targets like CA-IX or FLAP?
Q. Advanced Research Focus
- Software : Use AutoDock Vina or Schrödinger Maestro.
- Parameters :
- Validation : Compare with co-crystallized ligands (e.g., acetazolamide for CA-IX) .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced Research Focus
- Solvent Selection : Replace DMF (toxic) with acetonitrile or THF for greener chemistry .
- Yield Optimization : Batch reactors with controlled heating (80°C ±2°C) improve reproducibility .
- Purification : Switch from column chromatography to centrifugal partition chromatography for faster throughput .
How does logP/clogP affect pharmacokinetic properties, and how can it be optimized?
Q. Advanced Research Focus
- Measurement : Experimental logP (shake-flask method) vs. clogP (ChemAxon). Target logP 2.5–3.5 for blood-brain barrier penetration .
- Modification : Introduce polar groups (e.g., -OH or -NH₂) on the ethoxyphenyl ring to reduce hydrophobicity .
What in vivo models are appropriate for evaluating toxicity and efficacy?
Q. Advanced Research Focus
- Acute Toxicity : Zebrafish embryo assay (LC₅₀ at 48h post-fertilization) .
- Efficacy : Xenograft mice (subcutaneous HeLa tumors) with dosing at 10–50 mg/kg/day .
- PK/PD : Plasma half-life (t₁/₂) via LC-MS/MS; target >4 hrs for sustained action .
How can structural analogs improve selectivity against off-target enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
